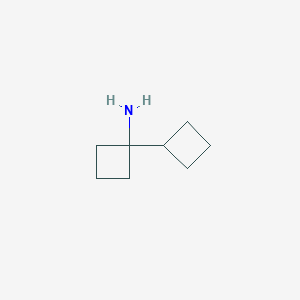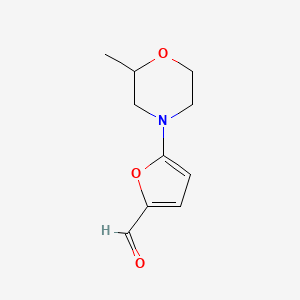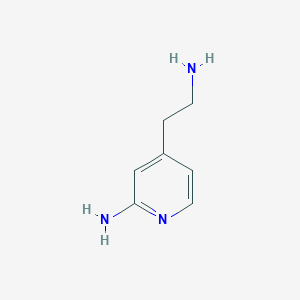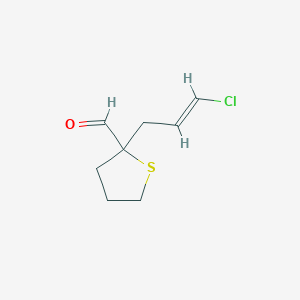![molecular formula C13H14N2O2 B13237839 Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate](/img/structure/B13237839.png)
Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate: is an organic compound with the molecular formula C₁₃H₁₄N₂O₂. It is a derivative of carbamate, which is commonly used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a benzyl group, a cyanobut-3-en-2-yl group, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to ensure its suitability for research and development applications .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protecting group in organic synthesis.
N-benzyl-N-methylcarbamate: A related compound with similar functional groups, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate is unique due to its specific structural features, such as the cyanobut-3-en-2-yl group, which imparts distinct chemical reactivity and biological activity compared to other carbamate derivatives .
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(8-9-14)15-13(16)17-10-11-6-4-3-5-7-11/h2-7,12H,1,8,10H2,(H,15,16)/t12-/m1/s1 |
Clé InChI |
QZUJVJWRHCXFOK-GFCCVEGCSA-N |
SMILES isomérique |
C=C[C@H](CC#N)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
C=CC(CC#N)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B13237769.png)
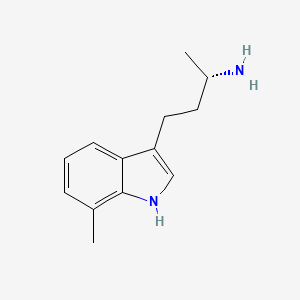
![Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine](/img/structure/B13237784.png)

amine](/img/structure/B13237795.png)
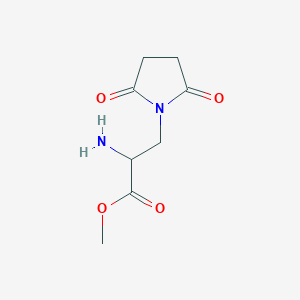
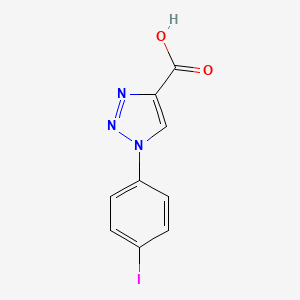
![2-{[(2-Chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B13237803.png)
